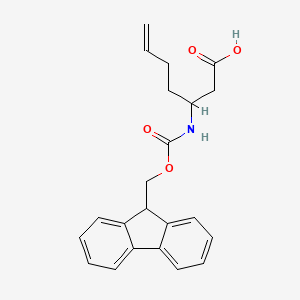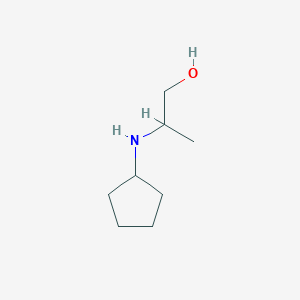![molecular formula C15H11ClN2O2 B2752901 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 400075-18-5](/img/structure/B2752901.png)
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photoremovable Protecting Groups in Organic Synthesis
One significant application of similar pyrrole derivatives involves their role in organic synthesis, particularly as photoremovable protecting groups for carboxylic acids. The irradiation of certain esters can produce free carboxylic acids in high yields, a process that's vital for synthesizing "caged compounds" used in biochemistry and organic synthesis. This photoreaction showcases the potential of pyrrole derivatives in facilitating controlled release mechanisms in synthetic chemistry (Zabadal et al., 2001).
Antimycobacterial Activity
Derivatives of pyrrole, including those structurally related to the compound , have been explored for their antimycobacterial properties. Research indicates that modifications to the pyrrole nucleus can significantly impact activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for such compounds in treating tuberculosis (Biava et al., 2008).
Luminescence Sensing and Photocatalytic Activities
Coordination polymers based on pyrrole derivatives have shown promising luminescence sensing capabilities and photocatalytic activities. These materials can detect environmental contaminants like Fe3+ ions and Cr2O72−/CrO42− anions, highlighting their potential in environmental monitoring and remediation. Furthermore, their photocatalytic efficacy in degrading pollutants such as methylene blue demonstrates their utility in water purification technologies (Xue et al., 2021).
Biological Imaging
Some pyrrole derivatives are valuable for biological imaging, serving as fluorescent sensors for Zn(II) ions. These sensors can undergo significant fluorescence enhancement upon Zn(II) binding, offering a tool for intracellular imaging of zinc, an essential trace element involved in various biological processes (Nolan et al., 2006).
Antitumoral Agents
The crystal structure determination of chain-functionalized pyrroles, which are active candidates as antitumoral agents, showcases another vital application. Understanding the crystal structure is crucial for the design and development of new pharmaceuticals aimed at cancer treatment (Silva et al., 2012).
Propriétés
IUPAC Name |
5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-13(6-7-14(18)15(19)20)11(9-17)8-10-2-4-12(16)5-3-10/h2-8H,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHWUZJJBFOKL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)
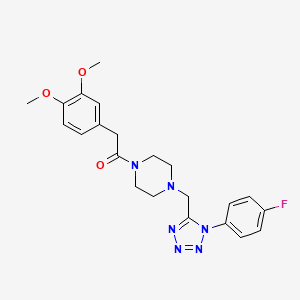

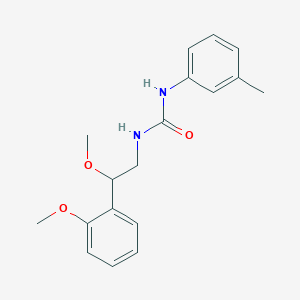

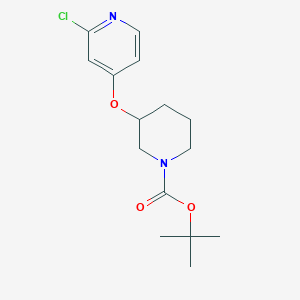
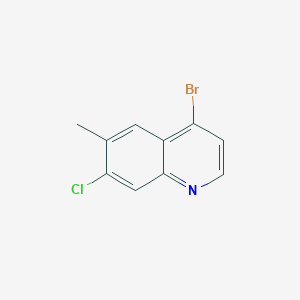
![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)
